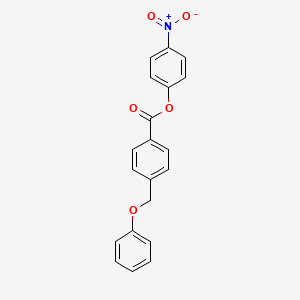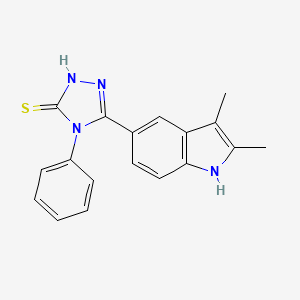![molecular formula C15H12BrN3O2 B5821957 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound with various scientific research applications. It is a heterocyclic compound with an oxadiazole ring and a pyridine ring. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also reduces the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively. It has also shown promising results as a potential anticancer, anti-inflammatory, antibacterial, and antifungal agent. However, there are also some limitations to using this compound in lab experiments. It may have off-target effects, and its toxicity and pharmacokinetics have not been fully characterized.
Orientations Futures
There are several future directions for the study of 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential as an anticancer agent and to explore its effectiveness in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully characterize its toxicity and pharmacokinetics. Finally, there is a need to explore its potential as an antibacterial and antifungal agent to combat antibiotic-resistant bacteria and fungi.
In conclusion, 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as an anticancer, anti-inflammatory, antibacterial, and antifungal agent.
Méthodes De Synthèse
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be synthesized using different methods. One of the most common methods is the reaction of 2-bromo-4-methylphenol with methyl glyoxalate to form a methyl ester intermediate, which is then reacted with hydrazine hydrate to form the oxadiazole ring. The resulting compound is then reacted with pyridine to form 4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
Applications De Recherche Scientifique
4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied as a potential antibacterial and antifungal agent.
Propriétés
IUPAC Name |
5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-2-3-13(12(16)8-10)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWITIXNZSTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)

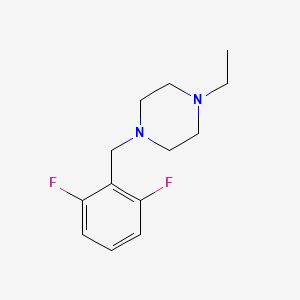

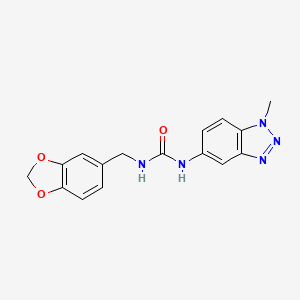
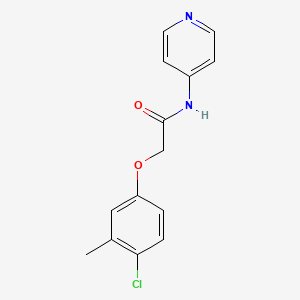
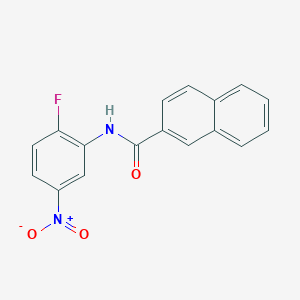
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
